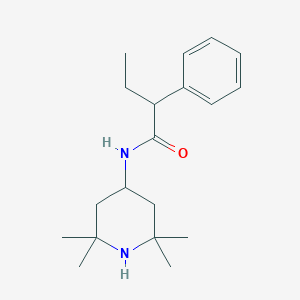
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
Overview
Description
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group and a butanamide moiety attached to a tetramethylpiperidine ring. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is structurally related to 2,2,6,6-tetramethylpiperidine-1-oxyl (tempo), a well-known nitroxyl radical . TEMPO is known to interact with various organic compounds, particularly alcohols, and is often used as a catalyst in oxidation reactions .
Mode of Action
The compound’s mode of action is likely related to its structural similarity to TEMPO. In organic synthesis, TEMPO is used as a catalyst for the oxidation of various alcohols . It is used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones . The oxidation process involves the formation of a N-oxoammonium ion, which is the actual oxidizing agent .
Biochemical Pathways
Given its structural similarity to tempo, it may be involved in the oxidation of alcohols in biochemical pathways .
Pharmacokinetics
A structurally similar compound, 2,2,6,6-tetramethyl-4-piperidinol, has a melting point of 129-131°c and a boiling point of 193°c . It is soluble in all organic solvents but insoluble in water . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its structural similarity to tempo, it may have a role in the oxidation of alcohols, potentially leading to changes in the molecular structure of target compounds .
Action Environment
The action environment of 2-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide can be influenced by various factors. For instance, the compound’s stability and efficacy may be affected by temperature, light, and the presence of other chemicals . may influence its distribution in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which can be obtained through the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction.
Formation of Intermediate: The intermediate compound is then reacted with phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone to form hydroxylamines.
Substitution: It can participate in substitution reactions with halides to form sulfenamide compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, dichloromethane.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Sulfenamides: Produced via substitution reactions with heterocyclic thiols.
Scientific Research Applications
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A structurally related compound with similar properties.
Uniqueness
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is unique due to its specific combination of a phenyl group and a butanamide moiety attached to the tetramethylpiperidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-6-16(14-10-8-7-9-11-14)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h7-11,15-16,21H,6,12-13H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCZPHUFQFMKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005767.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005773.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005788.png)
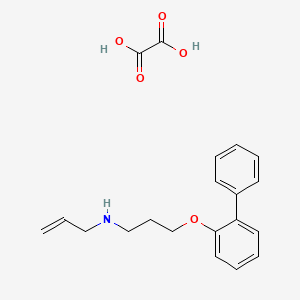
![1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid](/img/structure/B4005809.png)
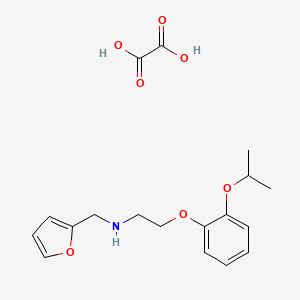
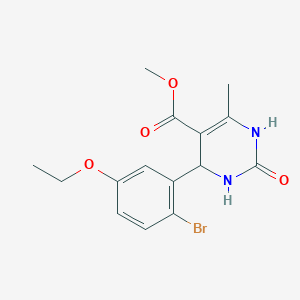
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4005836.png)
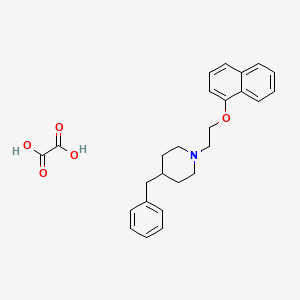
![N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4005843.png)
![N-[4-(4-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate](/img/structure/B4005848.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperidine oxalate](/img/structure/B4005852.png)
![N-(2-methoxyethyl)-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4005858.png)
![N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005866.png)
